methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate
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Overview
Description
Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a pyridine ring attached to a butanoate ester, which includes a ketone and a methyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxo-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The ketone and ester groups can undergo metabolic transformations, leading to the
Properties
CAS No. |
1249985-35-0 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-methyl-3-oxo-4-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C11H13NO3/c1-8(11(14)15-2)10(13)7-9-5-3-4-6-12-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
LYVIVSUHQUKZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=N1)C(=O)OC |
Purity |
0 |
Origin of Product |
United States |
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